molecular formula C7H5Cl2IO B8223702 1,3-Dichloro-5-iodo-2-methoxybenzene

1,3-Dichloro-5-iodo-2-methoxybenzene

Cat. No.: B8223702
M. Wt: 302.92 g/mol
InChI Key: DPJGGYZSAZOOMT-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-iodo-2-methoxybenzene is an aromatic compound with the molecular formula C7H5Cl2IO It is characterized by the presence of two chlorine atoms, one iodine atom, and one methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-iodo-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

    Methoxylation: Introduction of a methoxy group to the benzene ring.

    Chlorination: Introduction of chlorine atoms to the benzene ring.

    Iodination: Introduction of an iodine atom to the benzene ring.

The reaction conditions typically involve the use of appropriate catalysts and solvents to facilitate the substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, chlorination can be carried out using chlorine gas in the presence of a Lewis acid catalyst, and iodination can be performed using iodine and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation Reactions: The methoxy group can be oxidized to form different products.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1,3-Dichloro-5-iodo-2-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-iodo-2-methoxybenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. The presence of halogen atoms and a methoxy group influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-methoxybenzene: Lacks the iodine atom, which affects its reactivity and applications.

    1,3-Dichloro-5-iodobenzene: Lacks the methoxy group, resulting in different chemical properties.

    1,3-Dichloro-5-methoxybenzene: Lacks the iodine atom, leading to variations in its chemical behavior.

Uniqueness

1,3-Dichloro-5-iodo-2-methoxybenzene is unique due to the presence of both chlorine and iodine atoms along with a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-5-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJGGYZSAZOOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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